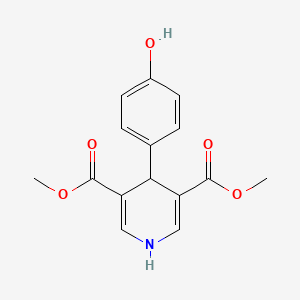

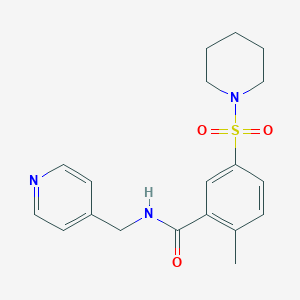

![molecular formula C16H27N5O3 B5512713 ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related triazole derivatives involves multifaceted chemical reactions, incorporating moieties such as morpholine, piperidine, or piperazine. These compounds are synthesized through reactions that might include the use of ethyl acetoacetate, 5-aminotetrazole, and catalysts like p-toluenesulfonic acid (pTSA) in ethanol under reflux conditions, illustrating a methodological approach to crafting complex molecules like the one (Hery Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These techniques provide detailed information on the molecular framework and functional groups present, guiding the understanding of the compound's chemical behavior and reactivity (Hery Suwito et al., 2018).

Chemical Reactions and Properties

Ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate and its related compounds participate in various chemical reactions, including Mannich reactions and substitutions. These reactions modify the compound's structure, introducing new functional groups and altering its chemical properties. The ability to undergo such transformations demonstrates the compound's versatility in synthetic chemistry (S. Fandaklı et al., 2012).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. While specific data on this compound is not readily available, related compounds have been characterized through X-ray crystallography, revealing insights into their structural conformation and stability (Gökşin Aydinli et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define a compound's potential applications. This compound's chemical properties can be inferred from related compounds, which exhibit varied reactivity based on their functional groups and molecular structure. These properties are explored through reactions such as nucleophilic substitutions, additions, and cyclizations, providing a foundation for understanding the compound's chemical behavior and potential utility in research (V. Y. Korotaev et al., 2015).

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Reduction and Mannich Reaction : The synthesis of 1,2,4-triazol-3-one derivatives, involving reduction and Mannich reactions, demonstrates the versatility of triazole compounds. These derivatives, including those with morpholine or piperazine nuclei, exhibit significant antimicrobial activity, underscoring the potential of ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate in developing new antimicrobial agents (Fandaklı et al., 2012).

Antihypertensive Potential : Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities with this compound, has shown promising antihypertensive activity. This highlights the compound's potential for further exploration in cardiovascular disease treatment (Bayomi et al., 1999).

Biological and Pharmacological Applications

Antimicrobial Activities : The synthesis of new triazole derivatives has been explored for their antimicrobial properties. Compounds with structures related to this compound have shown good to moderate activities against various microorganisms, offering insights into the development of new antimicrobial agents (Bektaş et al., 2010).

Vasodilation Properties : Studies on 3-pyridinecarboxylates derivatives, incorporating morpholine and piperidine, indicate considerable vasodilation properties. These findings suggest the potential application of related compounds in managing conditions requiring vasodilation (Girgis et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3/c1-3-24-16(22)21-6-4-5-13(11-21)15-18-17-14(19(15)2)12-20-7-9-23-10-8-20/h13H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOMOWZNXONGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)C2=NN=C(N2C)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)

![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)